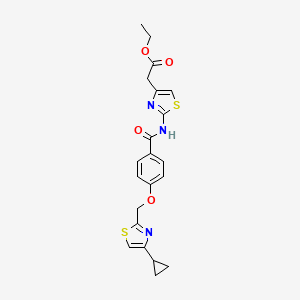

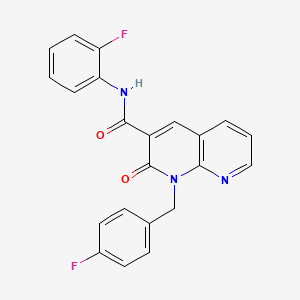

(E)-N-methyl-2-phenyl-N-(pyridin-4-ylmethyl)ethenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

This involves determining the 3D structure of the molecule. Techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry methods are often used .Chemical Reactions Analysis

This would involve studying the reactions that the compound undergoes. It could include looking at how it reacts with other compounds, what products are formed, and under what conditions the reactions occur .Physical And Chemical Properties Analysis

This would include properties like melting point, boiling point, solubility, and stability. It could also include spectroscopic properties like UV/Vis, IR, and NMR spectra .Applications De Recherche Scientifique

Novel Endothelin Receptor Antagonists

A study by Harada et al. (2001) introduced a series of 2-phenylethenesulfonamide derivatives, presenting a new class of ET(A)-selective endothelin (ET) receptor antagonists. These compounds demonstrated significant ET(A) binding affinity and selectivity, with notable oral activity in models. The structural modifications highlighted the importance of the alkoxy region and the 2-phenylethenesulfonamide group in their activity profile, leading to the identification of compounds with improved pharmacological properties (Harada et al., 2001).

Schiff Bases with Antimicrobial Activity

Elangovan et al. (2021) synthesized a novel compound through the condensation of pyridine-4-carboxaldehyde and sulfadiazine, characterized by various spectroscopic techniques. The study evaluated its antimicrobial activity and involved molecular docking studies to understand its interaction with proteins, demonstrating the compound's potential as an antimicrobial agent (Elangovan et al., 2021).

Nonlinear Optical Materials

Research by Ogawa et al. (2008) focused on the preparation and properties of 1-methyl-4-{2-[4-(dimethylamino)phenyl]ethenyl}pyridinium derivatives, known for their second-order nonlinear optical (NLO) properties. This study explored the effect of anion exchange on NLO properties and crystal growth, contributing to the development of new compounds with desirable optical and crystallographic characteristics (Ogawa et al., 2008).

Corrosion Inhibition Studies

Ji et al. (2016) synthesized a Schiff base derivative with multiple pyridine and benzene rings, examining its corrosion inhibition properties on mild steel in acidic conditions. The study combined weight loss experiments, electrochemical methods, and quantum chemical calculations, revealing the compound's mixed-type inhibition behavior and its adsorption characteristics on metal surfaces (Ji et al., 2016).

Electro-Optic Materials Development

Facchetti et al. (2003) reported on the synthesis of pyrrole-based donor-acceptor chromophores for electro-optic applications. The study detailed the creation of NLO-active chromophore monolayers and self-assembled superlattices, showing promising results for the development of highly transparent and efficient nonlinear optical/electro-optic materials (Facchetti et al., 2003).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

(E)-N-methyl-2-phenyl-N-(pyridin-4-ylmethyl)ethenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O2S/c1-17(13-15-7-10-16-11-8-15)20(18,19)12-9-14-5-3-2-4-6-14/h2-12H,13H2,1H3/b12-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSNRWUJRIAMSRA-FMIVXFBMSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=NC=C1)S(=O)(=O)C=CC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(CC1=CC=NC=C1)S(=O)(=O)/C=C/C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(benzylthio)-N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)butanamide](/img/structure/B2627924.png)

![2-(4-methoxybenzamido)-N-methyl-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2627928.png)

![N-(2,3-dimethoxybenzyl)-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2627929.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-phenoxyethyl)urea](/img/structure/B2627930.png)

![[3-(3-Propyl-1,2,4-oxadiazol-5-yl)phenyl]methanamine](/img/structure/B2627941.png)